2-hydroxy-2H-pyran-4,6-dicarboxylate
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Overview
Description
2-hydroxy-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid comprising 2-hydroxy-2H-pyran with carboxy groups located at the 4- and 6-positions . This compound is a key intermediate in various biochemical pathways, particularly in the degradation of aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) involves the oxidation of protocatechuate (PCA) through the PCA 4,5-cleavage pathway . The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC) catalyzes the conversion of PCA to 2-pyrone-4,6-dicarboxylate (PDC) in the presence of NADP+ .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The synthesis is primarily carried out in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:
Reduction: Although less common, potential reduction reactions could involve the conversion of the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: NADP+ is a common reagent used in the oxidation of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-).
Reduction: Reducing agents like sodium borohydride (NaBH4) could be used under mild conditions.
Major Products
Oxidation: The major product is 2-oxo-2H-pyran-4,6-dicarboxylate.
Reduction: The major product would be the corresponding alcohol derivative.
Scientific Research Applications
2-hydroxy-2H-pyran-4,6-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the study of aromatic compound degradation pathways.
Biology: Plays a role in microbial metabolism, particularly in the degradation of lignin-derived compounds.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The compound exerts its effects through enzymatic reactions. The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase catalyzes the oxidation of the compound to 2-oxo-2H-pyran-4,6-dicarboxylate in the presence of NADP+ . This reaction follows an ordered BiBi mechanism, where NADP+ binds first, followed by the substrate .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-carboxymuconate semialdehyde hemiacetal: Similar in structure but differs in the position of the hydroxyl group.
2-Hydroxy-2H-pyran-4,6-dicarboxylic acid: Another related compound with similar functional groups.
Uniqueness
2-hydroxy-2H-pyran-4,6-dicarboxylate is unique due to its specific role in the PCA 4,5-cleavage pathway and its involvement in the degradation of lignin-derived compounds .
Properties
Molecular Formula |
C7H4O6-2 |
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Molecular Weight |
184.1 g/mol |
IUPAC Name |
2-hydroxy-2H-pyran-4,6-dicarboxylate |
InChI |
InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
MLOJGZHQNWCBAC-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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